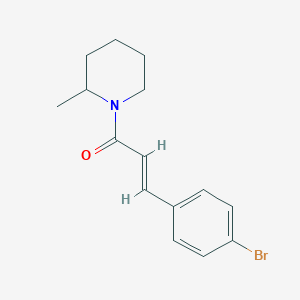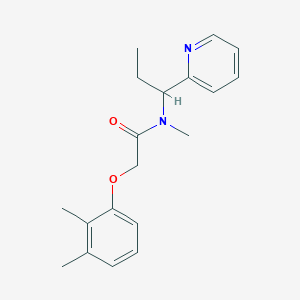![molecular formula C21H32N4O4S B5421614 N~1~,N~1~-dimethyl-N~4~-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}piperidine-1,4-dicarboxamide](/img/structure/B5421614.png)
N~1~,N~1~-dimethyl-N~4~-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}piperidine-1,4-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~1~-dimethyl-N~4~-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}piperidine-1,4-dicarboxamide is a complex organic compound with a unique structure that includes both piperidine and sulfonyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-dimethyl-N~4~-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}piperidine-1,4-dicarboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via a sulfonation reaction using reagents like sulfonyl chloride.
Coupling Reactions: The final step involves coupling the piperidine ring with the sulfonyl phenyl group and the dimethyl groups through amide bond formation. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Substitution: Electrophilic reagents like bromine or nitrating agents under controlled conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of sulfides.
Substitution: Various substituted aromatic derivatives.
Applications De Recherche Scientifique
N~1~,N~1~-dimethyl-N~4~-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}piperidine-1,4-dicarboxamide has several research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with protein active sites, while the piperidine ring can enhance binding affinity through hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~1~,N~1~-dimethyl-N~4~-phenylpiperidine-1,4-dicarboxamide
- N~1~,N~1~-dimethyl-N~4~-{4-[(methylpiperidin-1-yl)sulfonyl]phenyl}piperidine-1,4-dicarboxamide
Uniqueness
N~1~,N~1~-dimethyl-N~4~-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}piperidine-1,4-dicarboxamide is unique due to the presence of the 3-methylpiperidin-1-yl sulfonyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Propriétés
IUPAC Name |
1-N,1-N-dimethyl-4-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]piperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O4S/c1-16-5-4-12-25(15-16)30(28,29)19-8-6-18(7-9-19)22-20(26)17-10-13-24(14-11-17)21(27)23(2)3/h6-9,16-17H,4-5,10-15H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVXOPCVLLLCOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCN(CC3)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(1-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}-2-piperidinyl)pyridine](/img/structure/B5421532.png)
![2,2-dimethyl-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)propanamide](/img/structure/B5421541.png)
![2-[({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)amino]nicotinonitrile](/img/structure/B5421544.png)



![2,3-dichloro-4-methoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B5421565.png)
![2-[4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenoxy]propanoic acid](/img/structure/B5421575.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[5-(methoxymethyl)-2-furoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5421581.png)
![3-(2,4-dichlorophenyl)-5-[(E)-2-(2,4-dichlorophenyl)ethenyl]-2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazole](/img/structure/B5421588.png)
![1-methyl-4-[(5-methyl-3-thienyl)carbonyl]-1,4-diazepane](/img/structure/B5421595.png)
![3-CHLORO-N-[3-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]BENZAMIDE](/img/structure/B5421604.png)
![6-[({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)amino]nicotinonitrile](/img/structure/B5421622.png)
![(3R)-N-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide hydrochloride](/img/structure/B5421625.png)
